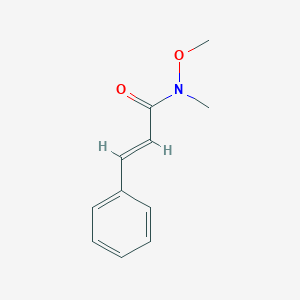

N-Methoxy-N-methylcinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWLTCZZUOAVPD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methoxy N Methylcinnamamide and Its Analogues

Direct Amidation Strategies

Direct amidation involves the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. This process requires a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Carboxylic Acid Activation and Coupling Reagents

A variety of reagents have been developed to activate carboxylic acids for amidation. These reagents typically react with the carboxylic acid to form a highly reactive intermediate, such as an acyl chloride, a mixed anhydride (B1165640), or an active ester, which is then readily converted to the desired Weinreb amide.

Phosphorus oxychloride (POCl₃) is an effective reagent for the direct conversion of carboxylic acids into amides. The mechanism is believed to involve the in situ formation of a highly reactive acyl chloride or a related phosphorus-based intermediate. This intermediate is then subjected to nucleophilic attack by the amine.

Research has demonstrated that POCl₃ can be used as a promoter for the catalyst-free amination of various carboxylic acids. For the synthesis of cinnamamides, the general procedure involves reacting cinnamic acid with the amine in the presence of POCl₃. The addition of a base, such as pyridine (B92270) or triethylamine (B128534), is often required to neutralize the HCl generated during the reaction. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can further enhance the reaction rate and yield.

Table 1: Representative Conditions for POCl₃-Mediated Amidation

| Carboxylic Acid | Amine/Amine Salt | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Generic Acid | Generic Amine | POCl₃, Triethylamine, DMAP | CH₂Cl₂ | Room Temp. | Good |

| Cinnamic Acid | N,O-Dimethylhydroxylamine HCl | POCl₃, Pyridine | Dichloromethane | Low Temp. to RT | Moderate to High |

N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent that offers a mild and efficient route to Weinreb amides mychemblog.com. The reaction proceeds through the formation of a reactive acyl-imidazole intermediate. Cinnamic acid is first treated with CDI; this intermediate then reacts with N,O-dimethylhydroxylamine hydrochloride to furnish N-Methoxy-N-methylcinnamamide mychemblog.com. The byproducts of this reaction, imidazole (B134444) and carbon dioxide, are easily removed, simplifying purification researchgate.net.

This method is advantageous as it often avoids the need for harsh conditions or strong bases, and it has been successfully applied to the synthesis of Nα-protected amino/peptide Weinreb amides mychemblog.com. Solvent-free conditions for CDI-mediated amidation have also been developed, offering a greener and more scalable protocol that significantly reduces reaction times researchgate.net.

Table 2: CDI-Mediated Synthesis of Weinreb Amides

| Substrate | Reagents | Conditions | Product | Noteworthy Features |

|---|---|---|---|---|

| Nα-protected amino acids | 1. CDI; 2. MeONHMe·HCl | Not specified | Nα-protected amino Weinreb amides | Efficient, simple workup mychemblog.com |

| General carboxylic acids | CDI | Solvent-free, Ball-milling | Corresponding Amide | Green, scalable, rapid (5-10 min) researchgate.net |

| N,O-dimethylhydroxylamine HCl | CDI | Ice, aq. NaHCO₃ then DCM | N-methoxy-N-methyl-1H-imidazole-1-carboxamide | Intermediate for cyanoformamides orientjchem.org |

The use of methanesulfonyl chloride (MsCl) in the presence of a tertiary amine like triethylamine (NEt₃) provides a method for synthesizing Weinreb amides via a mixed anhydride intermediate orientjchem.orghighfine.com. In this protocol, cinnamic acid reacts with methanesulfonyl chloride to form a mixed sulfonic-carboxylic anhydride. This activated intermediate is highly susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.

This transformation is typically carried out using 1.1 equivalents of methanesulfonyl chloride, 3 equivalents of triethylamine, and 1.1 equivalents of N-methoxy-N-methylamine, with reported yields of up to 88% for various substrates orientjchem.org. A notable byproduct of this reaction is N-methoxy-N-methylmethanesulfonamide, which can often be removed under vacuum orientjchem.org. This method is valued for its efficiency and applicability to solving specific synthetic challenges orientjchem.org.

Triazine derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as powerful dehydro-condensation agents for amide synthesis google.comchemicalbook.com. These reagents offer a simple, one-flask method for preparing Weinreb amides, often on a large scale, without the need for complex purification steps researchgate.net.

The general procedure involves the activation of the carboxylic acid (e.g., cinnamic acid) with the triazine reagent in the presence of a base like N-methylmorpholine (NMM), forming an activated triazinyl ester. This intermediate is then reacted with the hydroxylamine (B1172632) derivative to yield the desired N-methoxy-N-methylamide researchgate.net. An advantage of DMTMM is its utility in aqueous or alcoholic solvents without significant ester formation or hydrolysis byproducts google.com. The CDMT/tertiary amine system is considered a viable and more economical alternative to many other coupling agents google.comchemicalbook.com.

Table 3: Comparison of Triazine-Based Coupling Agents

| Reagent System | Base | Solvent | Key Advantages |

|---|---|---|---|

| CDMT / tert-amine | N-Methylmorpholine (NMM), 1,4-dimethylpiperazine | THF, Acetonitrile | Economical, efficient, high yields in short reaction times google.comchemicalbook.com |

| DMTMM | N/A (pre-formed salt) | Organic or aqueous solvents | High purity products, can be used in aqueous media, avoids racemization researchgate.netgoogle.com |

Beyond the specific reagents detailed above, a broad spectrum of other coupling agents is available for the synthesis of Weinreb amides from carboxylic acids wikipedia.org.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often with additives such as hydroxybenzotriazole (B1436442) (HOBt) or DMAP to improve efficiency and suppress side reactions analis.com.my. An optimized protocol for the amidation of cinnamic acid using EDC alone has been reported, yielding the product in high purity and simplifying the work-up process analis.com.my.

Phosphonium (B103445) and Uronium Salts : Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective activators, particularly in peptide synthesis, and can be applied to Weinreb amide formation wikipedia.org. COMU, another uronium salt, has been noted for its efficient conversion of α-amino acids to their corresponding Weinreb amides with low racemization researchgate.net.

Acylbenzotriazoles : Carboxylic acids can be converted into N-acylbenzotriazoles, which are stable, neutral acylating agents. These intermediates react cleanly with N,O-dimethylhydroxylamine hydrochloride under mild conditions to afford Weinreb amides in high yields with no detectable racemization for chiral substrates.

Acyl Halide and Ester-Based Syntheses

Traditional methods for the formation of N-methoxy-N-methylamides, often referred to as Weinreb amides, typically involve the reaction of an activated carboxylic acid derivative, such as an acyl halide or an ester, with N,O-dimethylhydroxylamine or its hydrochloride salt.

One common approach involves the conversion of a carboxylic acid to its corresponding acyl chloride, which is then reacted with N,O-dimethylhydroxylamine. For instance, sterically hindered carboxylic acids can be efficiently converted to N-methoxy-N-methyl amides using methanesulfonyl chloride and triethylamine to form a mixed anhydride, which then reacts with N-methoxy-N-methylamine. organic-chemistry.org This method provides good yields ranging from 59-88%. organic-chemistry.org Another activating agent that has been employed is 2-chloro-1-methylpyridinium (B1202621) iodide, which facilitates the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides in high yields. capes.gov.br

The direct coupling of esters with amines, catalyzed by reagents like trimethylaluminium, also provides a route to tertiary amides. organic-chemistry.org For example, the lipase-catalyzed amidation of methyl cinnamates with phenylethylamines has been shown to be an effective method for producing cinnamamide (B152044) derivatives. mdpi.com In a study focused on continuous-flow microreactors, a maximum conversion of 91.3% was achieved for the synthesis of N-phenethyl-4-chlorocinnamamide from methyl 4-chlorocinnamate and phenylethylamine at 45°C. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield/Conversion | Reference |

|---|---|---|---|---|

| Sterically Hindered Carboxylic Acids | Methanesulfonyl chloride, triethylamine, N-methoxy-N-methylamine, THF, 0°C | N-methoxy-N-methyl amides | 59-88% | organic-chemistry.org |

| Carboxylic Acids | 2-chloro-1-methylpyridinium iodide, N,O-dimethylhydroxylamine | N-methoxy-N-methylamides | High | capes.gov.br |

| Methyl 4-chlorocinnamate and Phenylethylamine | Lipozyme® TL IM, continuous-flow microreactor, 45°C | N-phenethyl-4-chlorocinnamamide | 91.3% conversion | mdpi.com |

Advanced and Specialized Synthetic Routes

More contemporary approaches to the synthesis of this compound and its analogues leverage advanced catalytic systems and novel reaction pathways to improve efficiency, selectivity, and substrate scope.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl or vinyl halides and amines, using carbon monoxide as the carbonyl source. chemistryviews.orgnih.govresearchgate.net This reaction has been a subject of extensive mechanistic studies to optimize catalyst performance and expand its applicability. nih.govresearchgate.netnih.gov The rate-limiting step in the aminocarbonylation of aryl chlorides with ammonia (B1221849) has been identified as the oxidative addition of the aryl chloride to the Pd(0) complex. nih.gov The use of palladacycle precatalysts has been shown to enhance the reaction rate, allowing for lower reaction temperatures and providing access to a wider range of products in good to excellent yields. acs.org While traditional methods often require high pressures of toxic CO gas, newer protocols have been developed that utilize CO surrogates, such as formic acid and carbodiimides. chemistryviews.org

| Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Aryl/Vinyl Halides, Amines, CO | Palladium complexes (e.g., with DCPP ligand) | Mechanistic understanding of oxidative addition and reductive elimination steps. | nih.govresearchgate.netnih.gov |

| (Hetero)Aryl Bromides, Amines, CO | Palladacycle precatalyst with XantPhos ligand | Low temperature reactions, good to excellent yields, broad substrate scope. | acs.org |

| Aryl Halides, Amines | Pd(OAc)₂, imidazole ligand, formic acid, carbodiimides (CO surrogate) | CO-free aminocarbonylation. | chemistryviews.org |

Oxidative amidation provides a direct route to amides from aldehydes or carboxylic acids and amines, often employing a metal catalyst and an oxidant. organic-chemistry.org Copper-based catalytic systems have been effectively used for the oxidative amidation of cinnamic aldehydes with secondary amines, using air as a green oxidant. nih.gov Another copper-catalyzed method facilitates the synthesis of α-ketoamides from cinnamic acids and secondary amines in an open atmosphere. rsc.org

N-Heterocyclic carbene (NHC) catalyzed oxidative amidation of aldehydes offers a metal-free alternative. ahmadullins.com This process involves the in situ generation of highly useful active esters, which then react with amines to form the desired amides. ahmadullins.com One-pot oxidative amidation of aldehydes can also be achieved through the in situ generation of reactive nitrile imine intermediates, which are then oxidized to an acyl diazene (B1210634) species that facilitates N-acylation of an amine. nih.gov

| Starting Materials | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Cinnamic Aldehydes, Secondary Amines | CuI/2-pyridonate, Air (oxidant) | Green and atom-efficient synthesis of cinnamamides. | nih.gov |

| Cinnamic Acids, Secondary Amines | Copper catalyst, Open atmosphere | Synthesis of α-ketoamides. | rsc.org |

| Aldehydes, Amines | N-Heterocyclic Carbene (NHC), Organic oxidant | Metal-free, mild conditions, in situ active ester formation. | ahmadullins.com |

| Aldehydes, Amines | KBr, Oxone, K₂CO₃ | One-pot synthesis via nitrile imine and acyl diazene intermediates. | nih.gov |

A novel and efficient method for the synthesis of α,β-unsaturated amides, including this compound, is the radical-mediated α,β-dehydrogenation of the corresponding saturated amides. sci-hub.senih.govorganic-chemistry.orgfigshare.com This transition-metal-free approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical scavenger and an oxidant in the presence of a base like potassium tert-butoxide (KOtBu). organic-chemistry.org This strategy overcomes the challenge of the low α-acidity of amides and allows for the direct synthesis of α,β-unsaturated Weinreb amides from their saturated precursors under mild conditions. nih.govorganic-chemistry.org Mechanistic studies have confirmed the radical nature of this transformation. sci-hub.seorganic-chemistry.org For the synthesis of this compound, the reaction can be carried out at 120°C, affording the product in 100% yield. sci-hub.se

| Saturated Amide Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-methoxy-N-methyl-3-phenylpropanamide | KOtBu (1.2 equiv), DMF, 120°C, 24 h | This compound | 100% | sci-hub.se |

| Various N-substituted saturated amides | KOtBu, TEMPO (oxidant) | Corresponding α,β-unsaturated amides | Generally high yields | organic-chemistry.org |

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules with specific biological activities.

Enantioselective epoxidation of the double bond in cinnamamide derivatives provides a route to chiral epoxy amides, which are valuable synthetic intermediates. Manganese complexes with chiral N4 bis-amino-bis-pyridine and related ligands have been shown to be highly efficient catalysts for the epoxidation of electron-deficient cis- and trans-α,β-unsaturated amides using hydrogen peroxide as an environmentally benign oxidant. researchgate.net This method exhibits excellent chemo- and enantioselectivity. researchgate.net The resulting chiral epoxides can be further transformed, for example, through enantioselective ring-opening reactions, to introduce additional stereocenters. The enantioselective opening of meso-epoxides with aryl nucleophiles, catalyzed by a combination of a nickel complex and a chiral titanocene, can produce trans-β-arylcycloalkanols with high enantiomeric excess. nih.gov While not directly demonstrated for this compound, these strategies are applicable to the synthesis of its chiral analogues.

| Reaction Type | Substrate | Catalyst/Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Enantioselective Epoxidation | cis- and trans-α,β-Unsaturated Amides | Manganese(II) complexes with chiral N4 bis-amino-bis-pyridine ligands, H₂O₂ | Highly enantioselective formation of chiral epoxy amides. | researchgate.net |

| Enantioselective Cross-Coupling | meso-Epoxides and Aryl Bromides | (bpy)NiCl₂, Chiral titanocene | Enantioselective formation of trans-β-arylcycloalkanols. | nih.gov |

Stereoselective and Enantioselective Synthesis

Stereoselective Olefination Reactions

The stereochemical control of the carbon-carbon double bond is a critical aspect of the synthesis of this compound, with the (E)-isomer being the thermodynamically more stable and often desired product. Several powerful olefination reactions have been adapted to achieve high stereoselectivity in the formation of α,β-unsaturated Weinreb amides.

One of the most effective methods for the stereoselective synthesis of (E)-α,β-unsaturated N-methoxy-N-methylamides is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of this compound, Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is a key reagent. Its reaction with benzaldehyde (B42025) provides a direct route to the target molecule.

Research has shown that the choice of base and reaction conditions significantly influences the stereoselectivity and yield of the HWE reaction for the synthesis of α,β-unsaturated Weinreb amides. A study focused on optimizing these conditions for the reaction of a Weinreb amide-type phosphonate (B1237965) with various aldehydes, including benzaldehyde, revealed that using isopropylmagnesium chloride (iPrMgCl) as the base in tetrahydrofuran (B95107) (THF) at room temperature provides high (E)-selectivity.

The table below summarizes the findings from the optimization of the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio |

| 1 | LiHMDS (1.1) | THF | 0 | 85 | >95:5 |

| 2 | NaHMDS (1.1) | THF | 0 | 82 | >95:5 |

| 3 | KHMDS (1.1) | THF | 0 | 79 | >95:5 |

| 4 | n-BuLi (1.1) | THF | -78 to 0 | 90 | 90:10 |

| 5 | i-PrMgCl (1.1) | THF | rt | 92 | >98:2 |

| Data derived from studies on the (E)-selective Weinreb amide-type Horner-Wadsworth-Emmons reaction. |

Another notable method is the Wittig reaction , which utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. The stabilized Wittig reagent, N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, is commercially available and can be reacted with benzaldehyde to yield this compound. An in situ manganese dioxide-mediated oxidation-Wittig sequence has been developed, which allows for the direct conversion of alcohols to the corresponding α,β-unsaturated Weinreb amides. This one-pot methodology is advantageous as it avoids the isolation of the intermediate aldehyde, which can be beneficial if the aldehyde is unstable or difficult to handle.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous-flow synthesis of this compound is limited, related processes for amide formation have been successfully translated to flow-based systems.

For instance, a two-step chemo-enzymatic flow method has been developed for the esterification and subsequent amidation of phenolic acids. This process utilizes immobilized catalysts in packed-bed reactors. The initial step involves an acid-catalyzed esterification, followed by an enzymatic amidation catalyzed by immobilized Candida antarctica lipase (B570770) B. Although this method was demonstrated for the synthesis of other amides, the principles can be adapted for the continuous amidation of cinnamic acid or its derivatives with N,O-dimethylhydroxylamine.

The general parameters for a continuous-flow amidation process are outlined in the table below, based on analogous systems.

| Parameter | Description | Typical Range |

| Reactor Type | Packed-bed reactor with immobilized catalyst | - |

| Substrate Concentration | Concentration of the limiting reagent in the feed solution | 0.1 - 0.5 M |

| Flow Rate | The rate at which the reactant solution is pumped through the reactor | 0.1 - 1.0 mL/min |

| Residence Time | The average time a molecule spends in the reactor | 10 - 60 min |

| Temperature | The operating temperature of the reactor | 25 - 80 °C |

| Pressure | The pressure within the flow system | 1 - 10 bar |

Adapting such a system for the synthesis of this compound would likely involve the continuous feeding of a solution of an activated cinnamic acid derivative and N,O-dimethylhydroxylamine through a heated reactor column, potentially containing a solid-supported catalyst or coupling agent to facilitate the amidation reaction.

Scalability and Efficiency in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction safety, cost-effectiveness, and process robustness. For the synthesis of this compound, the scalability of the chosen synthetic route is a critical consideration.

The Horner-Wadsworth-Emmons reaction is generally considered to be a scalable process. The reagents are relatively stable, and the reaction conditions are typically mild. A study on the scalable synthesis of (E)-α,β-unsaturated esters using the HWE reaction in deep eutectic solvents demonstrated the potential for gram-scale reactions without the formation of significant side products, ensuring high atom economy. This suggests that with proper process development, the HWE synthesis of this compound could be efficiently scaled up.

Key factors to consider for the scalability and efficiency of this compound synthesis include:

Reaction Throughput: Optimizing reaction parameters such as concentration, temperature, and reaction time is crucial to maximize the amount of product produced per unit time.

Purification and Waste Management: The choice of reaction conditions can influence the purity of the crude product and the ease of purification. A scalable process should minimize the need for complex and costly purification steps, such as chromatography. The generation and disposal of byproducts, such as the phosphonate salt in the HWE reaction or triphenylphosphine (B44618) oxide in the Wittig reaction, also need to be managed efficiently and in an environmentally responsible manner.

Process Safety: The exothermic nature of the reaction and the handling of potentially hazardous reagents require careful consideration during scale-up to ensure safe operation. Continuous-flow processes can offer significant safety advantages in this regard by minimizing the volume of reactive intermediates at any given time.

Process intensification strategies, such as moving from batch to continuous-flow production, can significantly enhance the efficiency and safety of chemical manufacturing. For the synthesis of this compound, a continuous-flow approach could lead to a more sustainable and economical industrial process.

Chemical Reactivity and Mechanistic Investigations of N Methoxy N Methylcinnamamide

Fundamental Reaction Profile as a Weinreb Amide

The core utility of N-Methoxy-N-methylcinnamamide lies in its predictable and controlled reactions with a variety of nucleophiles, a characteristic feature of the Weinreb amide group.

This compound reacts cleanly with organolithium and organomagnesium (Grignard) reagents to produce α,β-unsaturated ketones. wikipedia.orgorganic-chemistry.org This transformation is highly efficient and avoids the common side reactions that plague similar reactions with other carboxylic acid derivatives like esters or acid chlorides. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the organometallic reagent adds to the carbonyl carbon.

The remarkable stability and lack of over-addition in the reaction of this compound with organometallic reagents is attributed to the formation of a stable five-membered chelated tetrahedral intermediate. wikipedia.orgnih.gov Upon nucleophilic attack, the carbonyl oxygen and the methoxy (B1213986) oxygen of the Weinreb amide chelate to the metal ion (Li⁺ or Mg²⁺) of the organometallic reagent. nih.gov This coordination stabilizes the tetrahedral intermediate, preventing its collapse and subsequent second addition of the nucleophile. wikipedia.orgnih.gov This chelation is the cornerstone of the Weinreb amide's utility, ensuring the reaction stops at the ketone stage. nih.gov Computational studies have further explored the structure of these chelated intermediates, confirming their role in the reaction pathway. nih.gov

The primary strategy for preventing over-addition is inherent to the structure of the Weinreb amide itself. The chelate-stabilized tetrahedral intermediate is the key feature that halts the reaction after a single nucleophilic addition. wikipedia.orgnih.gov This intermediate is stable at low reaction temperatures and only collapses upon aqueous workup to yield the desired ketone. organic-chemistry.org This contrasts sharply with reactions of esters or acid chlorides, where the initially formed ketone is often more reactive than the starting material, leading to the rapid formation of tertiary alcohol byproducts through a second addition. organic-chemistry.orgmasterorganicchemistry.com The stability of the Weinreb amide adduct effectively protects the carbonyl group from further attack until the reaction is deliberately quenched. nih.govnih.gov

The table below summarizes typical chemoselective additions to Weinreb amides, illustrating the formation of ketones.

| Weinreb Amide | Organometallic Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-Methoxy-N-methylbenzamide | Phenylmagnesium Bromide | THF | 0 to rt | Benzophenone | 95 |

| N-Methoxy-N-methylacetamide | Phenylmagnesium Bromide | THF | 0 | Acetophenone | 85 |

| This compound | Methylmagnesium Bromide | THF | -78 to 0 | (E)-4-Phenylbut-3-en-2-one | High (Typical) |

| This compound | Vinyllithium | THF | -78 | (E)-1-Phenylhexa-1,5-dien-3-one | High (Typical) |

This table presents representative data for Weinreb amides to illustrate the general reaction profile. Specific yields for this compound can vary based on precise reaction conditions.

This compound can be selectively reduced to form cinnamaldehyde. This is typically achieved using metal hydride reducing agents. Common reagents for this transformation include diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄). wikipedia.orgorganic-chemistry.org Similar to the mechanism with organometallic reagents, the reduction proceeds through a stable chelated intermediate. This intermediate prevents over-reduction to the corresponding alcohol, which is a common outcome when reducing esters or other carboxylic acid derivatives. The reaction is quenched with an aqueous acid workup to release the aldehyde.

The following table details common reducing agents used for the selective reduction of Weinreb amides to aldehydes.

| Weinreb Amide | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-Methoxy-N-methyl-decanamide | LiAlH₄ | Ether | -78 | Decanal | 85-95 |

| N-Methoxy-N-methyl-oleamide | DIBAL-H | THF | -78 | Olealdehyde | 75-85 |

| This compound | DIBAL-H | THF/Hexanes | -78 | Cinnamaldehyde | High (Typical) |

| N-Methoxy-N-methyl-phenylacetamide | LiAlH₄ | THF | 0 | Phenylacetaldehyde | 80 |

This table provides examples of selective reductions of various Weinreb amides to highlight the general applicability of the method.

Chemoselective Nucleophilic Addition with Organometallic Reagents

Advanced Transformations and Derivatizations

Beyond fundamental additions and reductions, the Weinreb amide functionality in this compound allows for more complex molecular constructions, including homologation reactions.

Homologation, the extension of a carbon chain by a specific unit, can be achieved using this compound as a starting material. Of particular interest is the synthesis of fluorinated ketones, which are valuable motifs in medicinal chemistry.

Fluoromethyl and Trifluoromethyl Ketones: The synthesis of trifluoromethyl ketones from Weinreb amides has been successfully demonstrated using nucleophilic trifluoromethylating agents such as the Ruppert-Prakash reagent (TMS-CF₃). rsc.orgresearchgate.net This reaction provides a direct route to trifluoromethyl ketones without the risk of over-trifluoromethylation. researchgate.net While not specifically detailed for the cinnamamide (B152044) derivative in the reviewed literature, the methodology is broadly applicable to various Weinreb amides. researchgate.net Similarly, methods for accessing peptidyl fluoromethyl ketones often involve a Weinreb amide intermediate, which is first converted to a methyl ketone and then fluorinated. nih.gov

Difluoromethyl Ketones: The synthesis of difluoromethyl ketones from Weinreb amides can be accomplished using reagents like [difluoro(phenylsulfanyl)methyl]trimethylsilane (PhSCF₂SiMe₃). researchgate.net This process involves a fluoride-induced nucleophilic addition to the Weinreb amide, followed by the reductive cleavage of the phenylsulfanyl group to yield the desired difluoromethyl ketone. researchgate.net Although general access to N-difluoromethyl amides has been explored, the conversion of a pre-existing amide like this compound to a difluoromethyl ketone follows this specialized nucleophilic addition pathway. nih.govchemistryviews.orgresearchgate.net

The table below outlines reagents used in the synthesis of fluorinated ketones from Weinreb amides.

| Target Product | Reagent | Key Features |

| Trifluoromethyl Ketones | Trimethyl(trifluoromethyl)silane (TMS-CF₃) | Direct, avoids over-addition. rsc.orgresearchgate.net |

| Difluoromethyl Ketones | [Difluoro(phenylsulfanyl)methyl]trimethylsilane (PhSCF₂SiMe₃) | Two-step process involving addition and subsequent cleavage. researchgate.net |

| Fluoromethyl Ketones | F-TEDA-BF₄ (Selectfluor) | Typically involves conversion to a silyl (B83357) enol ether intermediate first. nih.gov |

Alpha,Beta-Unsaturated Amide Reactivity

This compound possesses a conjugated system where the carbon-carbon double bond is activated by the electron-withdrawing Weinreb amide group. This activation renders the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. The reactivity of α,β-unsaturated Weinreb amides is generally lower than that of corresponding esters or ketones, a characteristic attributed to the electron-donating nature of the amide nitrogen.

However, the N-methoxy-N-methylamide (Weinreb amide) functionality provides a unique advantage. Upon nucleophilic addition to the carbonyl carbon, it forms a stable, chelated tetrahedral intermediate with metal cations, which prevents the common problem of over-addition that plagues reactions with other carboxylic acid derivatives. In the context of its α,β-unsaturation, this compound primarily undergoes 1,4-conjugate addition with soft nucleophiles, while harder nucleophiles may attack the carbonyl carbon (1,2-addition). The balance between these two pathways can be influenced by the nature of the nucleophile, the solvent, and the presence of Lewis acids.

Dealkoxylation Mechanisms and Applications

Dealkoxylation, specifically the cleavage of the N-O bond in N-methoxy-N-methylamides, is a critical step in many synthetic applications of these compounds. While the N-O bond is relatively stable, it can be cleaved under reductive conditions. For instance, treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the amide to the corresponding aldehyde, which involves the cleavage of the N-O bond.

In some cases, dealkoxylation can be an undesired side reaction. For example, under strongly basic conditions, an E2-type elimination mechanism can occur, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. This reactivity underscores the importance of carefully selecting reaction conditions when using N-methoxy-N-methylamides in the presence of strong bases. From a synthetic standpoint, controlled dealkoxylation is a key feature of Weinreb amide chemistry, enabling the synthesis of aldehydes and ketones.

Wittig and Horner-Wadsworth-Emmons Type Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it is particularly well-suited for the preparation of α,β-unsaturated compounds like this compound. core.ac.ukorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the HWE reaction would typically involve the reaction of a phosphonate (B1237965) reagent, such as N,N-dimethyl-2-(diethylphosphono)acetamide, with benzaldehyde (B42025).

The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org Furthermore, the HWE reaction generally provides excellent stereocontrol, favoring the formation of the (E)-alkene, which is the typical configuration of this compound. wikipedia.org The reaction conditions can be tuned to influence the stereochemical outcome; for example, the choice of base and reaction temperature can affect the E/Z selectivity. wikipedia.org

A nonclassical Wittig reaction has also been reported for the conversion of Weinreb amides to ketones, proceeding through an oxaphosphetane intermediate. organic-chemistry.org

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination

| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Stereoselectivity |

|---|---|---|---|---|---|

| (EtO)₂P(O)CH₂CONMe(OMe) | Benzaldehyde | NaH | THF | 0 to 25 | Predominantly (E) |

| (i-PrO)₂P(O)CH₂CONMe(OMe) | Benzaldehyde | KHMDS | THF | -78 | High (Z) selectivity |

This table presents generalized conditions for the HWE synthesis of α,β-unsaturated Weinreb amides based on literature for similar compounds. Specific conditions for this compound may vary.

Asymmetric Catalytic Reactions (e.g., Phosphine-Catalyzed Additions, Rauhut-Currier Reactions)

The activated double bond in this compound is a prime substrate for various asymmetric catalytic reactions, allowing for the enantioselective formation of new stereocenters.

Phosphine-Catalyzed Additions: Nucleophilic phosphines can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated systems. nih.gov The mechanism typically involves the initial addition of the phosphine (B1218219) to the β-carbon to form a zwitterionic phosphonium (B103445) enolate intermediate. This intermediate can then act as a base to activate a pronucleophile or participate in further reactions. The use of chiral phosphine catalysts can induce enantioselectivity in these addition reactions.

Rauhut-Currier Reactions: The Rauhut-Currier reaction involves the phosphine-catalyzed coupling of two activated alkenes. synarchive.comnih.gov While intermolecular versions can be challenging due to selectivity issues, intramolecular Rauhut-Currier reactions are powerful for the synthesis of cyclic compounds. In the context of this compound, it could potentially react with another Michael acceptor in a cross Rauhut-Currier reaction, although controlling the selectivity would be a key challenge. Asymmetric versions of this reaction have been developed using chiral phosphines or other organocatalysts. nih.gov

Table 2: Examples of Asymmetric Reactions with α,β-Unsaturated Amides

| Reaction Type | Catalyst | Nucleophile/Second Component | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Michael Addition | Chiral Phosphine | β-Ketoesters | γ-Keto-δ-amidoester | 80-95% |

| Rauhut-Currier | Chiral Phosphine | Acrylate | Adduct with new C-C bond | 70-90% |

This table illustrates the potential for asymmetric transformations on α,β-unsaturated amide systems, providing a basis for what could be expected with this compound.

Selective C-Carbamoylation for β-Ketoamide Synthesis

The synthesis of β-ketoamides is a significant transformation in organic chemistry, and N-methoxy-N-methyl amides can play a role in this process. While this compound itself is not typically used as a carbamoylating agent, the related reagent N-methoxy-N-methylcyanoformamide has been shown to be highly effective for the selective C-carbamoylation of ketone enolates to produce β-keto Weinreb amides. lookchem.comnih.gov

This transformation highlights the utility of the N-methoxy-N-methylamide moiety in synthetic chemistry. The general strategy involves the generation of a ketone enolate, which then reacts with a suitable N-methoxy-N-methylcarbamoylating agent. The resulting β-keto Weinreb amide is a versatile intermediate that can be converted into various other functional groups. The high reactivity and selectivity of reagents like N-methoxy-N-methylcyanoformamide make them valuable tools for the construction of complex molecules. lookchem.comnih.gov

Detailed Mechanistic Studies

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for predicting reactivity and stereochemical outcomes. Computational studies, often using density functional theory (DFT), are powerful tools for elucidating these mechanistic details.

In conjugate addition reactions, the reaction proceeds through a transition state where the nucleophile is forming a bond with the β-carbon of the cinnamamide. The stability of this transition state is influenced by steric and electronic factors. For example, in asymmetric catalysis, the chiral catalyst interacts with the substrate in the transition state to favor the formation of one enantiomer over the other. Computational models can help visualize these interactions and explain the origin of enantioselectivity.

For the Horner-Wadsworth-Emmons reaction, the key intermediates are the phosphonate carbanion and the subsequent oxaphosphetane formed after the carbanion attacks the aldehyde. The stereochemistry of the final alkene is determined by the relative energies of the diastereomeric transition states leading to the formation and decomposition of the oxaphosphetane intermediates. The preference for the (E)-isomer is generally attributed to the thermodynamic stability of the transition state that minimizes steric interactions. wikipedia.org

Table 3: Intermediates and Transition States in Key Reactions

| Reaction | Key Intermediate(s) | Key Transition State(s) | Factors Influencing Stability/Selectivity |

|---|---|---|---|

| Michael Addition | Enolate/Enamine | Nucleophilic attack on β-carbon | Steric hindrance, catalyst-substrate interaction, solvent effects |

| HWE Reaction | Phosphonate carbanion, Oxaphosphetane | Formation and decomposition of oxaphosphetane | Steric interactions, chelation control, temperature |

Radical Pathways and Evidence

While direct studies on the radical reactions of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated systems and N-methoxy-N-methylamides (Weinreb amides) provides a basis for understanding potential radical pathways. The presence of the electron-deficient olefinic bond makes it susceptible to attack by radical species.

One plausible radical pathway involves the addition of a radical to the β-carbon of the cinnamoyl moiety. This type of reaction is common for electron-poor alkenes. For instance, in reactions initiated by a radical initiator like azobisisobutyronitrile (AIBN), an alkyl radical (R•) can add to the β-position of the double bond to form a stabilized α-carbonyl radical intermediate. This intermediate can then be trapped by a hydrogen donor or participate in subsequent cyclization or addition reactions.

Evidence for such radical pathways is often gathered through various experimental techniques:

Radical Trapping Experiments: The use of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can provide evidence for the presence of radical intermediates. If the reaction is inhibited or if a trapped adduct is formed in the presence of TEMPO, it strongly suggests a radical mechanism.

Electron Spin Resonance (ESR) Spectroscopy: This technique can directly detect and characterize radical species. Although often challenging due to the short lifetimes of many radical intermediates, spin trapping agents can be employed to form more persistent radicals that are observable by ESR.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the feasibility of radical mechanisms by calculating the energies of intermediates and transition states.

Stereochemical Investigations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, particularly in the construction of chiral molecules. The planar nature of the double bond allows for facial differentiation, leading to the potential for diastereoselective and enantioselective transformations.

Diastereoselective Reactions: In reactions where a new stereocenter is formed at the α or β position, the existing stereochemistry of the molecule can influence the stereochemical outcome of the newly formed center. For example, in the conjugate addition of a chiral nucleophile to the β-position, the approach of the nucleophile can be directed by steric or electronic factors within the substrate or the reagent, leading to the preferential formation of one diastereomer over another.

Enantioselective Reactions: The generation of a single enantiomer from the achiral this compound requires the use of a chiral catalyst or auxiliary. Asymmetric conjugate addition is a common strategy to introduce chirality. In such reactions, a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, coordinates to the substrate and/or the nucleophile, creating a chiral environment that directs the nucleophilic attack to one face of the double bond.

A hypothetical example of an enantioselective conjugate addition of a nucleophile (Nu) to this compound is presented in the table below, illustrating the effect of different chiral catalysts on the enantiomeric excess (ee) of the product.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cu(OTf)₂ | (R)-BINAP | Toluene | 0 | 85 | 92 |

| 2 | NiCl₂ | (S,S)-Ph-BOX | CH₂Cl₂ | -20 | 78 | 88 |

| 3 | Rh(acac)(CO)₂ | (R)-Tol-BINAP | THF | 25 | 91 | 95 |

| 4 | Chiral Amine | - | Dioxane | RT | 65 | 75 |

This is an illustrative table based on typical results for similar substrates and is not based on actual experimental data for this compound.

These investigations are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

Influence of Catalysis on Reaction Selectivity and Mechanism

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Both metal-based and organocatalysts can be employed to influence the reaction pathway, leading to enhanced reaction rates, improved yields, and control over stereoselectivity.

Lewis Acid Catalysis: Lewis acids can activate the α,β-unsaturated system by coordinating to the carbonyl oxygen of the Weinreb amide. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity. For instance, bulky Lewis acids may block one face of the molecule, leading to a preferred direction of nucleophilic attack.

Transition Metal Catalysis: Transition metal catalysts are widely used to promote a variety of transformations on α,β-unsaturated systems. For this compound, transition metal catalysts can be employed for:

Conjugate Addition Reactions: As mentioned earlier, chiral transition metal complexes are highly effective in catalyzing enantioselective conjugate additions.

Heck and Suzuki Couplings: While less common for the double bond of a cinnamoyl system, related palladium-catalyzed cross-coupling reactions could potentially be employed for further functionalization.

Rearrangement Reactions: Copper-catalyzed rearrangements of related N-methoxy compounds have been reported. For instance, a Cu-catalyzed nih.govresearchgate.net-asymmetric methoxy rearrangement of N-methoxyanilines has been mechanistically investigated, providing a model for potential catalytic transformations of this compound. rsc.org

The mechanism of these catalytic reactions often involves the formation of a metal-enolate or a metal-π complex intermediate. The nature of the metal, its oxidation state, and the coordinating ligands all play a crucial role in determining the course of the reaction.

The following table illustrates the potential influence of different catalysts on the selectivity of a hypothetical reaction of this compound.

| Entry | Catalyst System | Reaction Type | Product Selectivity |

| 1 | Cu(I) / Chiral Ligand | Asymmetric Conjugate Addition | High Enantioselectivity |

| 2 | Lewis Acid (e.g., TiCl₄) | Michael Addition | Enhanced rate, moderate diastereoselectivity |

| 3 | Pd(OAc)₂ / Phosphine Ligand | Heck-type reaction | Potential for C-C bond formation at β-position |

| 4 | Chiral Brønsted Acid | Asymmetric Michael Addition | Moderate to good enantioselectivity |

This is an illustrative table based on general principles of catalysis and is not based on specific experimental data for this compound.

Derivatization and Structure Activity Relationship Sar Studies of N Methoxy N Methylcinnamamide Derivatives

Functionalization of the Cinnamoyl Moiety

The cinnamoyl moiety is a primary target for derivatization due to its significant role in molecular interactions. Modifications to the aromatic ring and the olefinic bond can profoundly impact the electronic, steric, and hydrophobic properties of the molecule, thereby altering its biological activity.

The substitution pattern on the aromatic ring of the cinnamoyl group is a key determinant of biological activity. The introduction of various functional groups can modulate the molecule's interaction with biological targets. Although specific SAR studies on N-methoxy-N-methylcinnamamide are not extensively documented, research on analogous cinnamamide (B152044) structures provides valuable insights into the effects of aromatic substitution.

Studies on a series of cinnamoyl anilides have demonstrated that both the nature and position of substituents on the phenyl ring significantly influence their herbicidal activity. The introduction of electron-withdrawing groups (such as nitro and chloro) and electron-donating groups (such as hydroxy and methoxy) at various positions has been explored. nih.govacs.org For instance, a comparative study on the germination inhibition of radish seeds revealed that cinnamamides with chloro and nitro substitutions exhibited significant herbicidal effects. nih.govresearchgate.net

The data suggests that a 2-chloro substitution on the cinnamoyl ring, combined with a 4'-hydroxy group on an aniline (B41778) amide portion, results in herbicidal activity comparable to the commercial herbicide Metribuzin. nih.govacs.org This highlights the importance of specific substitution patterns in enhancing biological efficacy. While these findings are on cinnamoyl anilides, they underscore the principle that modifying the aromatic ring of the cinnamoyl scaffold is a potent strategy for tuning biological activity.

Table 1: Effect of Aromatic Ring Substitution on Herbicidal Activity of Cinnamamide Analogues Data extrapolated from studies on cinnamoyl anilides, demonstrating SAR principles for the cinnamoyl moiety.

| Cinnamoyl Ring Substituent | Amide Moiety | Activity Level | Reference |

| 2-Nitro | 4'-Hydroxyaniline | High | nih.gov |

| 3-Nitro | 4'-Hydroxyaniline | High | nih.gov |

| 4-Nitro | 4'-Hydroxyaniline | High | nih.gov |

| 3-Chloro | 4'-Hydroxyaniline | High | nih.gov |

| 2-Chloro | 4'-Hydroxyaniline | Very High | nih.govacs.org |

| 4-Methoxy | 4'-Hydroxyaniline | Moderate | nih.gov |

| 4-Hydroxy | 4'-Hydroxyaniline | Low | nih.gov |

Activity Level is a qualitative summary based on reported germination inhibition data.

The α,β-unsaturated double bond in the cinnamoyl moiety is another critical site for chemical modification. This bond contributes to the planarity of the side chain and can act as a Michael acceptor, potentially engaging in covalent interactions with biological nucleophiles. Functionalization of this olefinic bond, such as through reduction to a saturated dihydrocinnamoyl derivative, can significantly alter the molecule's conformation and reactivity.

Saturation of the double bond removes the planarity and the electrophilic character of the β-carbon. This modification can be crucial in determining whether the unsaturated nature of the scaffold is essential for a specific biological activity. For many biologically active cinnamoyl derivatives, the conjugated system is vital for their mechanism of action. However, in other cases, the increased conformational flexibility of the saturated analogue can lead to a better fit within a receptor's binding pocket, potentially enhancing activity or altering the activity profile. While specific studies detailing the effects of olefinic bond functionalization on this compound are limited, this remains a fundamental strategy in SAR exploration of cinnamoyl-containing compounds.

Chemical Modifications at the Amide Nitrogen and Methoxy (B1213986) Group

Modifications to this part of the molecule are less common in SAR studies compared to the cinnamoyl moiety. The N-methoxy group is crucial for the stability of the tetrahedral intermediate formed upon nucleophilic attack, which prevents the common "over-addition" seen with other acylating agents. Altering the substituents on the nitrogen (e.g., replacing the methyl group with larger alkyl groups) or the oxygen (e.g., replacing the methoxy with an ethoxy or benzyloxy group) would modulate the steric and electronic properties of the amide. Such changes could impact the compound's stability, reactivity, and interaction with biological targets. SAR studies on other classes of compounds have shown that modifications to amide substituents can significantly affect biological activity by altering binding affinity or metabolic pathways. mdpi.com For instance, in a series of sulfonamide derivatives, the introduction of a methoxyamine group was found to significantly enhance insecticidal activity. researchgate.net

Strategic Derivatization for Enhanced Analytical Characterization

In the process of drug discovery and development, it is often necessary to modify a lead compound not to enhance its biological activity, but to improve its detectability and quantification in biological matrices. This strategic derivatization is a key aspect of analytical method development. This compound, with its specific functional groups, can be derivatized to enhance its response in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

For GC-MS analysis, which requires analytes to be volatile and thermally stable, derivatization is often essential for polar compounds. jfda-online.comyoutube.com Although this compound itself might be amenable to GC-MS, derivatives with polar substituents on the aromatic ring (e.g., hydroxyl groups) would likely require derivatization. A common strategy is silylation, where active hydrogens (like those in phenolic groups) are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This process increases volatility and thermal stability, leading to better chromatographic peak shape and improved detection. youtube.com

For LC-MS analysis, derivatization can be employed to improve ionization efficiency in the mass spectrometer. ddtjournal.commeliomics.com The goal is often to introduce a readily ionizable group onto the molecule. For example, if analogues of this compound lack a group that is easily protonated or deprotonated, a derivatizing agent containing a tertiary amine or a carboxylic acid could be attached. This enhances the compound's response in electrospray ionization (ESI), leading to lower detection limits and more reliable quantification. nih.govscienceopen.com

Table 2: Common Derivatization Strategies for Analytical Enhancement

| Analytical Technique | Purpose of Derivatization | Target Functional Group(s) | Common Derivatization Reaction | Resulting Derivative |

| GC-MS | Increase volatility and thermal stability | Hydroxyl, Amine | Silylation | Trimethylsilyl (TMS) ether/amine |

| GC-MS | Improve chromatographic properties | Carboxyl, Hydroxyl | Acylation | Acetate ester |

| LC-MS (ESI) | Enhance ionization efficiency | Hydroxyl, Amine | Dansylation | Dansyl derivative |

| LC-MS (ESI) | Introduce a permanent charge | Carboxyl | Amidation with a tertiary amine | Quaternary ammonium (B1175870) derivative |

Computational Chemistry and Theoretical Characterization

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in N-Methoxy-N-methylcinnamamide define its molecular structure and conformational landscape. Conformational analysis is a critical aspect of computational chemistry that seeks to identify the most stable arrangements (conformers) of a molecule and the energy differences between them.

For molecules with rotatable bonds, such as the cinnamoyl group, different spatial orientations can exist. In the case of related compounds like cinnamic acid and cinnamaldehyde, computational studies using Density Functional Theory (DFT) have shown that the stability of conformers can be influenced by the substitution on the carbonyl group. jmcs.org.mx For instance, studies on cinnamic acid have indicated that the s-cis isomer is more stable in the gas phase, whereas for cinnamaldehyde, the s-trans conformer is preferred. jmcs.org.mx The conformational preference is a delicate balance of steric and electronic effects. The rotation around the C-C single bond adjacent to the carbonyl group leads to different conformers, and the energy barrier between them can be calculated. jmcs.org.mx Similar computational approaches can be applied to this compound to determine its preferred conformation and the rotational energy landscape. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the lowest energy structure. researchgate.net

Reaction Energetics and Kinetic Calculations

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms, transition states, and the feasibility of different reaction pathways.

By modeling the interaction of this compound with other reactants, computational methods can predict the most likely pathways a reaction will follow. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers. A lower energy barrier corresponds to a faster reaction rate. For the broader class of cinnamamides, theoretical calculations have been used to elucidate reaction mechanisms. researchgate.net While specific studies on the reaction energetics of this compound are not prevalent, the methodologies are well-established. Such calculations would be vital in understanding its synthesis, degradation, or metabolic pathways.

In many chemical transformations, catalysts are employed to accelerate the reaction rate. Computational chemistry can simulate the entire catalytic cycle, detailing the interaction of the substrate (in this case, this compound or its precursors) with the catalyst at each step. These simulations can reveal the role of the catalyst in lowering the activation energy and can aid in the design of more efficient catalysts. For example, the synthesis of cinnamamides can be catalyzed by enzymes or other chemical catalysts, and understanding the mechanism through simulation is a key area of research. mdpi.com

Electronic Properties and Reactivity Prediction

The distribution of electrons within a molecule governs its reactivity. Computational methods provide a suite of tools to analyze the electronic structure and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a better electron donor. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. icm.edu.pl A smaller gap suggests that the molecule is more polarizable and more reactive. icm.edu.pl For a molecule like this compound, FMO analysis can predict the sites susceptible to nucleophilic or electrophilic attack.

Below is a conceptual table illustrating the kind of data that would be generated from an FMO analysis. Please note that these are representative values for a molecule of this type and not the result of a specific calculation on this compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using various computational methods, such as Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis provides a detailed picture of the charge on each atom and the interactions between orbitals. irdindia.in

The molecular electrostatic potential (MEP) is another valuable tool that visually represents the charge distribution. researchgate.net The MEP is mapped onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential. Typically, red colors signify regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate regions of positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms of the methyl groups and the aromatic ring. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants. researchgate.net

A conceptual data table representing atomic charges from a charge distribution analysis is presented below. These values are illustrative for a molecule with similar functional groups.

| Atom | Partial Charge (e) | Implication for Reactivity |

| Carbonyl O | -0.5 | Electron-rich, potential site for electrophilic attack. |

| Carbonyl C | +0.6 | Electron-deficient, potential site for nucleophilic attack. |

| Amide N | -0.4 | Electron-rich, can influence the electronic properties. |

| Phenyl Ring C | Varies | Can be sites for electrophilic aromatic substitution. |

Spectroscopic Property Simulations for Structural Assignment (e.g., NMR, IR, UV-Vis)

The definitive structural elucidation of a molecule like this compound would typically be supported by computational simulations of its various spectra. These theoretical predictions, when compared with experimental data, provide a powerful tool for confirming molecular structure and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining the connectivity and chemical environment of atoms. Computational methods, such as those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. A theoretical NMR analysis would involve optimizing the geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values would then be converted into chemical shifts, which could be compared against experimentally obtained spectra.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical IR spectra can be simulated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations not only predict the positions of absorption bands but also their relative intensities. Such a simulation for this compound would help in assigning specific vibrational modes to the observed experimental peaks, such as the characteristic C=O stretching of the amide, the C=C stretching of the alkene, and various C-H bending and stretching modes.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra. This analysis would involve calculating the excitation energies and oscillator strengths for the lowest energy electronic transitions of this compound. The results would predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π → π* transitions associated with the cinnamoyl system.

Table 1: Hypothetical Data Table of Simulated Spectroscopic Properties for this compound

| Spectroscopic Technique | Calculated Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Note: This table is illustrative of the type of data that would be generated from computational studies. Specific values are not provided due to the absence of dedicated research on this compound.

In Silico Approaches for Understanding Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of molecules in chemical reactions. For this compound, in silico approaches could provide valuable insights into its behavior as both an electrophile and a nucleophile.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A computational study would map the distribution of the HOMO and LUMO across the this compound structure, identifying the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool for predicting reactivity. An MEP surface visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around certain hydrogen atoms.

These in silico analyses would be crucial for understanding the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in addition reactions to the α,β-unsaturated system, these computational models could help predict whether a nucleophile would preferentially attack the carbonyl carbon or the β-carbon (Michael addition).

Table 2: Hypothetical Data Table of Calculated Reactivity Descriptors for this compound

| Reactivity Descriptor | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

Note: This table illustrates the type of data that would be generated from in silico reactivity studies. Specific values are not provided due to the lack of research on this compound.

Applications in Complex Chemical Synthesis and Future Research Directions

Role in Natural Product Total Synthesis

While specific examples detailing the use of N-Methoxy-N-methylcinnamamide in the total synthesis of alkaloids are not extensively documented in publicly available literature, the general reactivity of Weinreb amides suggests its potential as a crucial building block. The synthesis of complex alkaloids often involves the precise introduction of carbon frameworks, a task for which Weinreb amides are well-suited due to their controlled reactivity with organometallic reagents to form ketones without over-addition. The cinnamoyl moiety of this compound provides a versatile scaffold that can be elaborated into the intricate ring systems characteristic of many alkaloids.

Contribution to Advanced Pharmaceutical Intermediate Preparation

The development of novel antiviral and anti-inflammatory drugs often relies on the efficient synthesis of complex organic molecules. While direct applications of this compound in the synthesis of specific commercial drug intermediates are not widely reported, its structural motifs are relevant to pharmacologically active compounds. For instance, cinnamamide (B152044) derivatives have been investigated for their anti-inflammatory properties. The N-methoxy-N-methylamide functionality allows for the controlled addition of various nucleophiles, enabling the synthesis of a diverse library of compounds for biological screening. This controlled reactivity is particularly valuable in the preparation of advanced pharmaceutical intermediates where high purity and yield are paramount.

Exploration in Materials Science and Polymer Chemistry

The exploration of this compound in materials science and polymer chemistry is an area with untapped potential. The conjugated system of the cinnamoyl group suggests that polymers incorporating this moiety could possess interesting electronic and optical properties. While no specific research on the use of this compound in the synthesis of conjugated polymers has been identified, the general principles of polymer chemistry suggest that it could serve as a monomer or a functional precursor. Its reactivity could be harnessed to create polymers with tailored properties for applications in organic electronics or as specialized coatings. Further research is needed to explore these possibilities.

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry encourage the use of efficient and environmentally benign synthetic methods. This compound can play a role in sustainable synthesis, particularly in the context of Michael addition reactions. The Michael addition is a powerful carbon-carbon bond-forming reaction, and conducting it under green conditions is a significant goal for chemists. The electrophilic nature of the double bond in this compound makes it a suitable Michael acceptor. Research into catalytic, solvent-free, or aqueous conditions for Michael additions involving cinnamates and related compounds is an active area. While specific studies focusing on this compound in green Michael additions are not prevalent, the broader context of green chemistry suggests that its use in such reactions would be a valuable contribution to sustainable synthesis.

Future Research Directions and Uncharted Territory

The full potential of this compound in chemical synthesis remains to be fully explored. Future research could focus on several key areas:

Asymmetric Synthesis: Developing enantioselective methods for reactions involving this compound would be a significant advancement, allowing for the synthesis of chiral molecules with high optical purity. This is particularly important for the synthesis of pharmaceuticals and biologically active natural products.

Catalytic Methods: The development of novel catalytic systems that can activate this compound for a wider range of transformations would enhance its synthetic utility. This could include metal-catalyzed cross-coupling reactions or organocatalytic approaches.

Polymer and Materials Science: A systematic investigation into the polymerization of this compound and the properties of the resulting polymers could open up new avenues in materials science.

Biocatalysis: Exploring the use of enzymes to mediate reactions involving this compound could lead to highly selective and environmentally friendly synthetic routes.

Q & A

Basic: What are the optimal synthetic methodologies for N-methoxy-N-methylcinnamamide, and how do reaction conditions influence yield and purity?

This compound can be synthesized via acylation of cinnamic acid derivatives using Weinreb amide intermediates. A common approach involves reacting p-methoxycinnamic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with N,O-dimethylhydroxylamine in the presence of a base such as triethylamine (TEA) . Alternative methods include using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent under mild conditions . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., chloroform) improve reagent solubility.

- Temperature : Reflux conditions (~60–80°C) enhance reaction efficiency .

- Catalyst : Pyridine or TEA neutralizes HCl byproducts, preventing side reactions.

Data Table :

| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acyl chloride | SOCl₂ | Chloroform | 75–85 | >95% |

| DMT-MM coupling | DMT-MM | THF | 70–80 | >90% |

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- ¹H NMR : Key peaks include:

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O of methoxy group) .

Validation : Compare with reference data from NIST Chemistry WebBook or authenticated standards. Discrepancies in peak splitting may indicate impurities or isomerization .

Advanced: What strategies resolve contradictions in reported α-glucosidase inhibitory activity of this compound derivatives?

Discrepancies in bioactivity data often arise from:

- Enzyme source variations : Commercial α-glucosidase (e.g., Saccharomyces cerevisiae vs. rat intestinal extracts) may differ in sensitivity .

- Assay conditions : pH (optimal: 6.8–7.0), substrate concentration (p-nitrophenyl-α-D-glucopyranoside), and incubation time (10–30 min) must be standardized .

Methodological Solution :

Include positive controls (e.g., acarbose) to normalize activity values.

Use kinetic assays (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The carbonyl carbon’s partial charge, influenced by methoxy and methyl groups.

- Transition states : Stabilization by resonance from the methoxy group .

Validation : Compare predicted activation energies with experimental kinetic data. Discrepancies may indicate solvent effects or unaccounted steric hindrance .

Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Acidic conditions : Protonation of the amide oxygen increases electrophilicity, risking hydrolysis to cinnamic acid and N-methylhydroxylamine.

- Basic conditions : Deprotonation of the amide nitrogen destabilizes the carbonyl group, accelerating degradation.

Experimental Design : - Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring.

- Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

- Recrystallization : Use ethanol/water mixtures to enhance crystal purity (>99% by melting point analysis) .

Data Table :

| Technique | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column | Ethyl acetate/hexane | 95–98 | 80–85 |

| Recrystallization | Ethanol/water | >99 | 70–75 |

Advanced: How do substituents on the cinnamoyl moiety influence the electronic properties and bioactivity of this compound analogs?

- Electron-donating groups (e.g., –OCH₃) : Increase resonance stabilization, reducing electrophilicity and altering binding to biological targets.

- Electron-withdrawing groups (e.g., –NO₂) : Enhance reactivity in Michael addition reactions.

Case Study : p-Methoxy derivatives show 2-fold higher α-glucosidase inhibition than unsubstituted analogs due to improved hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products